1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
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Overview
Description
1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dichlorophenyl group and a pyrazinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridine ring instead of pyrazine.
1-(2,4-Dichlorophenyl)-2-(quinolin-2-yl)ethan-1-one: Contains a quinoline ring, offering different chemical properties.
Uniqueness
1-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is unique due to the presence of both dichlorophenyl and pyrazinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83227-43-4 |
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Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-1-2-10(11(14)5-8)12(17)6-9-7-15-3-4-16-9/h1-5,7H,6H2 |
InChI Key |
KUZOAJKWVPACQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=NC=CN=C2 |
Origin of Product |
United States |
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